

1,1-Diphenylhydrazine CAS number and molecular weight

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Compound of Interest

Compound Name: 1,1-Diphenylhydrazine

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In-Depth Technical Guide to 1,1-Diphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-diphenylhydrazine**, a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its core physicochemical properties, detailed synthesis and analytical methodologies, and key applications.

Core Properties of 1,1-Diphenylhydrazine

1,1-Diphenylhydrazine is a synthetic compound that serves as a crucial building block in various chemical transformations. Its hydrochloride salt is frequently utilized due to its enhanced stability and solubility in aqueous solutions.

Property	Value	Reference
CAS Number	530-50-7	[cite]
Molecular Weight	184.24 g/mol	[cite]
Molecular Formula	C ₁₂ H ₁₂ N ₂	[cite]
Appearance	Blue-gray solid (hydrochloride salt)	[1]
Melting Point	162-166°C (decomposes, hydrochloride salt)	[1]
Boiling Point	330°C at 760 mmHg (hydrochloride salt)	[1]
Density	1.143 g/cm ³ (hydrochloride salt)	[1]
Solubility	Good solubility in water (hydrochloride salt)	[1]

Synthesis of 1,1-Diphenylhydrazine

The synthesis of **1,1-diphenylhydrazine** is typically achieved through a two-step process starting from diphenylamine: N-nitrosation followed by reduction of the resulting N-nitrosodiphenylamine.

Experimental Protocol:

Step 1: Synthesis of N-Nitrosodiphenylamine

This procedure is adapted from a published method for the N-nitrosation of diphenylamine.[\[2\]](#) [\[3\]](#)

- Materials:
 - Diphenylamine
 - 1,2-Dichloroethane (DCE)

- 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1)
- Silica gel
- Dichloromethane
- Hexane
- Procedure:
 - In a two-necked round-bottom flask equipped with a thermometer and a condenser, dissolve diphenylamine (1.0 equivalent) in 1,2-dichloroethane.
 - Add 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.3 equivalents) to the solution. The solution will turn green.[\[2\]](#)
 - Heat the reaction mixture in a pre-heated oil bath at 90°C. The internal temperature should reach approximately 85°C.
 - Continue heating for 20 hours. The color of the reaction mixture will change from green to dark orangish-brown.[\[2\]](#)
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel, eluting with a 1:2 mixture of dichloromethane/hexane to yield N-nitrosodiphenylamine as a yellow solid.[\[2\]](#)

Step 2: Reduction of N-Nitrosodiphenylamine to **1,1-Diphenylhydrazine**

- Materials:
 - N-Nitrosodiphenylamine
 - An appropriate reducing agent (e.g., zinc dust in acetic acid, or catalytic hydrogenation).
 - Suitable solvent (e.g., ethanol, acetic acid).

- Procedure (General):
 - Dissolve N-nitrosodiphenylamine in a suitable solvent in a reaction vessel.
 - Add the reducing agent portion-wise or set up for catalytic hydrogenation.
 - Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).
 - Upon completion, filter off any solid residues.
 - Remove the solvent under reduced pressure.
 - The crude **1,1-diphenylhydrazine** can be further purified by recrystallization or distillation.
- Note: The specific conditions for the reduction step (choice of reducing agent, solvent, temperature, and reaction time) may need to be optimized for best results.

Analytical Methodologies

The purity and concentration of **1,1-diphenylhydrazine** can be determined using various chromatographic techniques. Due to the reactive nature of hydrazines, derivatization is often employed to enhance detection and separation.

High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of phenylhydrazines in drug substances involves pre-column derivatization.^[4]

- Derivatization Reagent: 4-Nitrobenzaldehyde is a suitable choice as it shifts the maximum absorption wavelength of the derivative into the visible region, reducing matrix interference.
^[4]
- Stationary Phase: A phenyl-bonded silica gel column can be used.^[5]
- Mobile Phase: A gradient elution with a mixed solvent of an organic phase (e.g., acetonitrile or methanol) and a buffer solution is typically employed.^[5]

- Detection: UV detection at a wavelength where the derivatized product has strong absorbance (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[4]
- General Procedure:
 - Prepare a standard solution of **1,1-diphenylhydrazine** and the sample solution in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).[5]
 - Add the derivatizing agent solution to both the standard and sample solutions and allow the reaction to proceed under optimized conditions (temperature and time).
 - Inject the derivatized solutions into the HPLC system.
 - Quantify the amount of **1,1-diphenylhydrazine** in the sample by comparing the peak area with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the trace analysis of hydrazines, often involving derivatization to improve volatility and chromatographic performance.

- Derivatization: Derivatization with reagents like acetone can be performed *in situ*.
- General Procedure:
 - Dissolve the sample containing **1,1-diphenylhydrazine** in a solvent that also acts as the derivatizing agent (e.g., acetone).
 - The resulting hydrazone can be analyzed directly by GC-MS.
 - A typical GC program would involve a temperature ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 240°C).[6]
 - Mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[6]

Applications and Reactivity

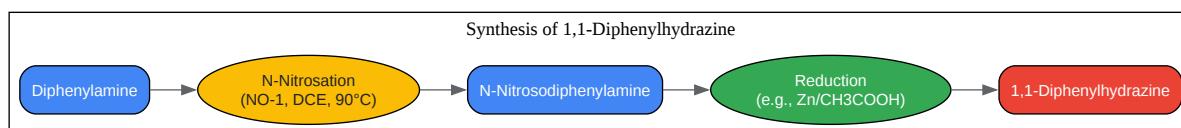
1,1-Diphenylhydrazine is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals and fine chemicals such as dyes and agrochemicals.[1][7]

Synthesis of Persistent Free Radicals

1,1-Diphenylhydrazine can be used to synthesize stable free radicals, which are of interest in materials science and as probes in biological systems. An example is the reaction with 4-chloro-7-nitrobenzofurazan.

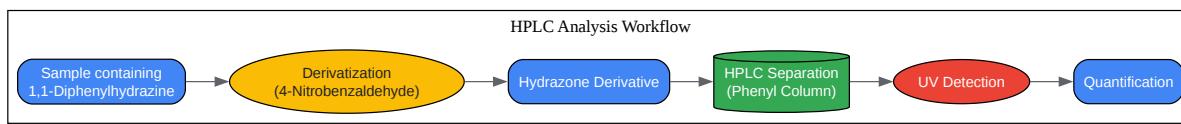
- Reaction: **1,1-Diphenylhydrazine** undergoes a nucleophilic aromatic substitution (SNAr) reaction with 4-chloro-7-nitrobenzofurazan to form 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine.[8]
- Oxidation: Subsequent oxidation of this product can generate a persistent hydrazyl free radical.[8]

Visualizations



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Caption: Synthetic pathway for **1,1-Diphenylhydrazine**.



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Caption: Workflow for HPLC analysis of **1,1-Diphenylhydrazine**.

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